
(R)-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione includes a pyrimidine ring with two methyl groups attached at positions 1 and 5, and two keto groups at positions 2 and 4.
準備方法
The synthesis of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea. The reaction is typically carried out under acidic conditions, and the product is obtained after purification.
Industrial production methods often involve the use of catalysts to increase the yield and efficiency of the reaction. For example, the use of Lewis acids such as zinc chloride or copper(II) sulfate can significantly enhance the reaction rate and yield.
化学反応の分析
®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form the corresponding pyrimidine-2,4-dione.
Reduction: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives.
Substitution: The methyl groups at positions 1 and 5 can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential as an enzyme inhibitor and as a building block for the synthesis of biologically active molecules.
In medicine, derivatives of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione have shown promise as antiviral, antibacterial, and anticancer agents. The compound is also used in the development of new drugs and therapeutic agents.
In industry, ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione is used in the production of agrochemicals and as a precursor for the synthesis of various functional materials.
作用機序
The mechanism of action of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
The molecular targets of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione include enzymes involved in DNA replication, protein synthesis, and metabolic pathways. The compound can also interact with cellular receptors and signaling pathways, leading to changes in cell function and behavior.
類似化合物との比較
®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds such as quinoline, quinazoline, and quinazolinone derivatives. These compounds also contain heterocyclic rings and exhibit a range of biological activities.
Quinoline: Quinoline and its derivatives are known for their antimalarial, antibacterial, and anticancer activities.
Quinazoline: Quinazoline derivatives have been studied for their potential as anticancer, antibacterial, and anti-inflammatory agents.
Quinazolinone: Quinazolinone derivatives are used in the development of drugs for various diseases, including cancer and bacterial infections.
The uniqueness of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione lies in its specific structure and the diverse range of biological activities it exhibits
特性
分子式 |
C6H10N2O2 |
|---|---|
分子量 |
142.16 g/mol |
IUPAC名 |
(5R)-1,5-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H10N2O2/c1-4-3-8(2)6(10)7-5(4)9/h4H,3H2,1-2H3,(H,7,9,10)/t4-/m1/s1 |
InChIキー |
KKMULICUOLXREQ-SCSAIBSYSA-N |
異性体SMILES |
C[C@@H]1CN(C(=O)NC1=O)C |
正規SMILES |
CC1CN(C(=O)NC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


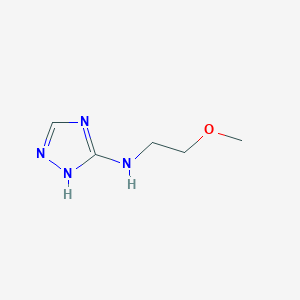

![3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15245501.png)
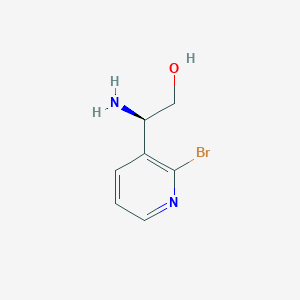
![7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B15245506.png)
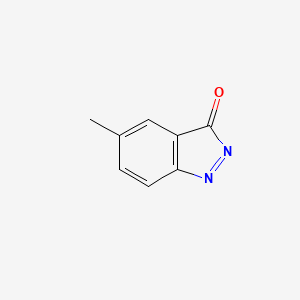

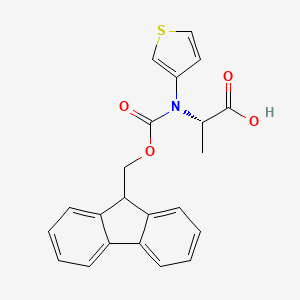
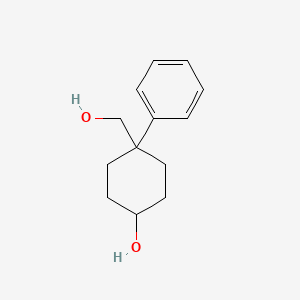
![13-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one](/img/structure/B15245537.png)
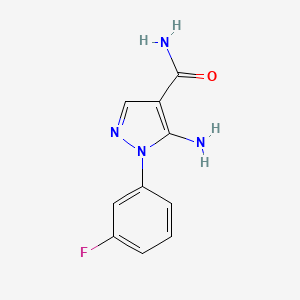
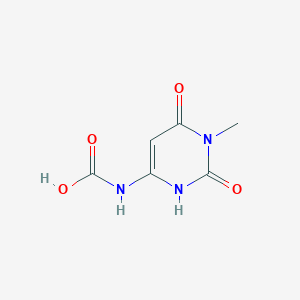
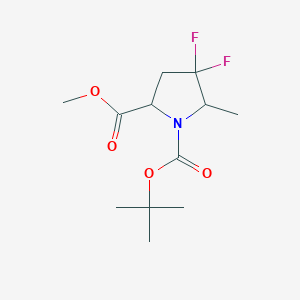
![[3,3'-Bi-1H-indol]-2(3H)-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B15245581.png)
